2-O-alpha-mannosyl-D-glycerate 2-O-alpha-mannosyl-D-glycerate 2-(alpha-D-mannosyl)-D-glyceric acid is a D-mannosyl-D-glyceric acid where an alpha-D-mannosyl residue is attached at the 2-position. It has a role as an Escherichia coli metabolite. It derives from an alpha-D-mannose. It is a conjugate acid of a 2-(alpha-D-mannosyl)-D-glycerate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1807211
InChI: InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9-/m1/s1
SMILES: C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O
Molecular Formula: C9H16O9
Molecular Weight: 268.22 g/mol

2-O-alpha-mannosyl-D-glycerate

CAS No.:

Cat. No.: VC1807211

Molecular Formula: C9H16O9

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

2-O-alpha-mannosyl-D-glycerate -

Specification

Molecular Formula C9H16O9
Molecular Weight 268.22 g/mol
IUPAC Name (2R)-3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid
Standard InChI InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9-/m1/s1
Standard InChI Key DDXCFDOPXBPUJC-SAYMMRJXSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](CO)C(=O)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O

Introduction

Chemical Properties and Structure

2-O-alpha-mannosyl-D-glycerate (also known as mannosylglycerate) is a glycoconjugate consisting of a mannose sugar attached to a glycerate molecule through an alpha-glycosidic bond at the 2-position of glycerate. The compound has a molecular formula of C9H15O9- and a molecular weight of 267.21 g/mol . Its structure features a mannopyranose ring linked to glycerate, creating a unique configuration that contributes to its specialized biological functions.

The compound is known by several synonyms in scientific literature, including:

  • 2-(alpha-D-mannosyl)-D-glycerate

  • Mannosylglycerate

  • 2-O-(alpha-D-mannosyl)-D-glycerate

  • 2-O-(alpha-D-Mannopyranosyl)-D-glycerate

This compound forms a conjugate base of 2-(alpha-D-mannosyl)-D-glyceric acid, which influences its behavior in solution and its interactions within biological systems . The chemical structure contains multiple hydroxyl groups that enable hydrogen bonding, contributing to its solubility and function as an osmolyte.

Natural Occurrence and Distribution

2-O-alpha-mannosyl-D-glycerate has a remarkably specific distribution in nature. It is one of the most widespread compatible solutes found in thermophilic and hyperthermophilic bacteria and archaea . This highly preferential distribution among organisms requiring high temperatures for growth has led scientists to hypothesize its role in thermoprotection of cellular components .

Interestingly, outside of thermophilic microorganisms, this compound has only been detected in red algae of the order Ceramiales . This highly restricted natural distribution pattern makes 2-O-alpha-mannosyl-D-glycerate a compound of significant interest for understanding evolutionary adaptations to extreme environments.

The selective presence of this molecule in organisms from high-temperature environments strongly suggests its involvement in thermal adaptation, although the precise mechanisms remain an active area of research. The compound's ability to stabilize proteins at elevated temperatures has been demonstrated in vitro, supporting this hypothesis .

Biosynthesis and Metabolic Pathways

The biosynthesis of 2-O-alpha-mannosyl-D-glycerate follows specific metabolic pathways that have been elucidated through research on organisms such as Rhodothermus marinus and Pyrococcus horikoshii . Two main pathways have been identified for the synthesis of this compound in nature:

Direct Transfer Pathway

In this pathway, an α-mannosyl residue is transferred directly from GDP-mannose to D-glycerate, forming 2-O-alpha-mannosyl-D-glycerate in a single step . This reaction is catalyzed by mannosylglycerate synthase, an enzyme encoded by the mgs gene in organisms like Rhodothermus marinus .

Phosphorylated Intermediate Pathway

The alternative pathway involves the transfer of an α-mannosyl residue from GDP-mannose to D-3-phosphoglycerate, forming mannosyl-3-phosphoglycerate. This intermediate is subsequently dephosphorylated through hydrolysis to yield 2-O-alpha-mannosyl-D-glycerate . This pathway has been observed in the hyperthermophilic archaeon Pyrococcus horikoshii .

Research has shown that the rate-limiting step in the biosynthesis of 2-O-alpha-mannosyl-D-glycerate is the transfer of GDP-mannose to glycerate . In experimental settings, the synthesis rate of 2-O-alpha-mannosyl-D-glycerate was measured at approximately 0.08 nmol/min/109 cells, while GDP-mannose formation occurred at a rate of 0.25 nmol/min/109 cells .

Functional Roles and Biological Significance

2-O-alpha-mannosyl-D-glycerate serves critical functions in the organisms where it is naturally produced, particularly in adapting to extreme environmental conditions.

Thermoprotection

The primary hypothesized role of 2-O-alpha-mannosyl-D-glycerate is in thermoprotection. While direct in vivo evidence is still being developed, in vitro studies have demonstrated that this compound is highly efficient in protecting enzymes against thermal inactivation . This property makes it particularly valuable for organisms living in high-temperature environments.

Compatible Solute Function

As a compatible solute, 2-O-alpha-mannosyl-D-glycerate helps maintain osmotic balance within cells without interfering with cellular processes . This allows organisms to survive in environments with fluctuating osmotic conditions while maintaining their metabolic functions.

Protein Stabilization

Research has indicated that 2-O-alpha-mannosyl-D-glycerate contributes to protein stabilization, particularly at elevated temperatures. This function is crucial for thermophilic organisms to maintain their protein structures and functions under conditions that would typically denature proteins in mesophilic organisms.

Laboratory Synthesis and Production Methods

The synthesis of 2-O-alpha-mannosyl-D-glycerate, particularly with specific labeling for research purposes, has been achieved through genetic engineering approaches. A notable method developed involves the construction of an Escherichia coli strain engineered specifically for this purpose.

Engineered E. coli System for Synthesis

Researchers have developed an E. coli mutant strain carrying two compatible plasmids that enable the synthesis of labeled 2-O-alpha-mannosyl-D-glycerate from externally added labeled mannose without loss of specific isotopic enrichment . This system includes:

  • A deletion in the manA gene (encoding phosphomannose isomerase) to prevent the formation of fructose-6-phosphate from mannose-6-phosphate after mannose uptake .

  • A deletion of the cps gene cluster to prevent the synthesis of colanic acid (a mannose-containing polymer) .

  • Plasmid-encoded phosphomannomutase (cpsG) and mannose-1-phosphate guanylyltransferase (cpsB) to ensure the formation of GDP-mannose .

  • A second plasmid harboring the msg gene from Rhodothermus marinus that encodes mannosylglycerate synthase, catalyzing the formation of 2-O-alpha-mannosyl-D-glycerate from GDP-mannose and endogenous glycerate .

Production Process and Yields

In the engineered system, the uptake of external mannose occurs via the mannose-specific enzyme II of the phosphotransferase system (PtsM) . The mannose is phosphorylated to mannose-6-phosphate, converted to mannose-1-phosphate, and then to GDP-mannose before finally being incorporated into 2-O-alpha-mannosyl-D-glycerate .

The 2-O-alpha-mannosyl-D-glycerate produced can be released from cells by treatment with cold-water shock . This method has achieved yields exceeding 50% of the initial quantity of labeled mannose, even accounting for losses during preparation and chromatography .

Table 1: Key Strains and Plasmids Used in 2-O-Alpha-Mannosyl-D-Glycerate Synthesis

ComponentDescriptionFunction
E. coli MS4601Engineered strain with Δ(dgsA-manA) nth-1::kanBase strain with blocked mannose metabolism
pMS104Plasmid containing cpsG and cpsB genesEnables GDP-mannose formation
pMG37Plasmid containing mgs gene from R. marinusCatalyzes 2-O-alpha-mannosyl-D-glycerate formation

Table 2: Kinetic Parameters of Mannose Transport in Engineered System

ParameterValue
Km5.6 μM
Vmax5.8 nmol/min/109 cells
MG synthesis rate0.08 nmol/min/109 cells
GDP-mannose formation rate0.25 nmol/min/109 cells
Mannose uptake rate (at 10 μM)2.9 nmol/min/109 cells

Research Applications and Future Perspectives

Research involving 2-O-alpha-mannosyl-D-glycerate has several important applications and potential future directions.

Enzyme Stabilization Studies

The demonstrated ability of 2-O-alpha-mannosyl-D-glycerate to protect enzymes against thermal denaturation has potential applications in biotechnology, particularly for stabilizing enzymes used in high-temperature industrial processes . Further research may lead to the development of stabilizing agents based on the structural properties of this compound.

Extremophile Adaptation Research

Studying the role of 2-O-alpha-mannosyl-D-glycerate in thermophilic organisms provides insights into the molecular mechanisms of adaptation to extreme environments. This knowledge contributes to our understanding of evolutionary biology and may inspire biomimetic approaches to developing heat-resistant technologies.

Metabolic Engineering Opportunities

The successful genetic engineering of E. coli for 2-O-alpha-mannosyl-D-glycerate production demonstrates the potential for creating synthetic biological systems to produce valuable compounds . Further refinement of these systems could improve yields and enable the production of structural variants with enhanced properties.

Isotopic Labeling Applications

The ability to synthesize labeled 2-O-alpha-mannosyl-D-glycerate without loss of specific isotopic enrichment provides valuable tools for metabolic tracing studies and structural analysis . These labeled compounds can be used to investigate metabolic pathways and molecular interactions in various biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator